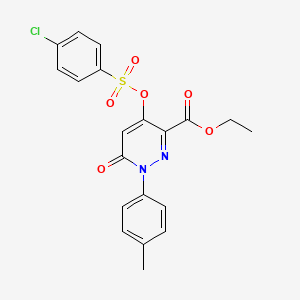
Chembl4530572
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chembl4530572 is a useful research compound. Its molecular formula is C21H14BrFN6O2 and its molecular weight is 481.285. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
ChEMBL Database Overview
The ChEMBL database is a large-scale bioactivity database that is open to the public. It has evolved significantly since its initial release, incorporating data from medicinal chemistry literature, neglected disease screening, crop protection data, drug metabolism, disposition data, and bioactivity data from patents. New features have been added, such as the annotation of assays and targets using ontologies, inclusion of targets and indications for clinical candidates, addition of metabolic pathways for drugs, and calculation of structural alerts. The database is accessible through various means including a web interface, RDF distribution, data downloads, and RESTful web services (Gaulton et al., 2016).
Bioactivity Data for Drug Discovery
ChEMBL is an open data database containing comprehensive information on bioactivity for numerous drug-like bioactive compounds. This information is abstracted from primary published literature and is curated and standardized to support a wide range of chemical biology and drug discovery research problems. The database includes data on binding, functional, and ADMET properties for a vast number of compounds and protein targets, making it a crucial resource for drug discovery research (Gaulton et al., 2011).
Enhancements and Updates to ChEMBL
With each update, ChEMBL has seen significant improvements in its functionality and the breadth of data it offers. It has enhanced tracking of compounds from research stages through to clinical development, developed a richer data model for representing drug targets, and introduced methods to more easily identify reliable data. These enhancements have increased the utility of ChEMBL as a resource for the scientific community, allowing for more effective drug discovery processes (Bento et al., 2013).
Direct Deposition and Web Services
ChEMBL has moved towards direct deposition of bioassay data, improving the robustness in capturing and representing assay details. A new data deposition system has been introduced, enabling the updating of data sets and deposition of supplementary data. This, along with a redesigned web interface with enhanced search and filtering capabilities, has streamlined access to drug discovery data and utilities, benefiting researchers and developers alike (Mendez et al., 2018).
Crop Protection Bioassay Data
Recognizing the applicability of its data beyond human health, ChEMBL has extended its database to include extensive bioactivity data related to crop protection. This addition has broadened the scope of ChEMBL, making it relevant not only for medicinal chemistry but also for agricultural research. The inclusion of insecticidal, fungicidal, and herbicidal compounds and assays has made ChEMBL a valuable resource for identifying active chemical scaffolds and potential targets in crop protection (Gaulton et al., 2015).
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrFN6O2/c22-14-3-7-16(8-4-14)24-19(30)12-29-21(31)27-9-10-28-18(20(27)26-29)11-17(25-28)13-1-5-15(23)6-2-13/h1-11H,12H2,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJLIEKWKCZNKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC=C(C=C5)Br)C3=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-cyclopentyl-3-(3,4-dimethoxyphenyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2874648.png)
![N-(3-(trifluoromethyl)phenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2874649.png)



![N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2874654.png)

![Methyl 2-{4,5-dimethoxy-2-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}acetate](/img/structure/B2874658.png)


![8-(2-Chlorophenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2874664.png)


![1-(3,4-Dimethoxyphenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]ethanone](/img/structure/B2874671.png)
